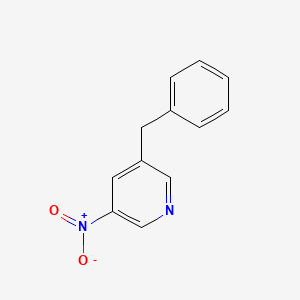

3-Benzyl-5-nitropyridine

Description

3-Benzyl-5-nitropyridine (C₁₂H₁₀N₂O₂) is a nitro-substituted pyridine derivative featuring a benzyl group at the 3-position and a nitro group at the 5-position. Its synthesis involves meta-selective nitration of a dearomatized pyridine precursor (S8) via oxazino azine intermediates, yielding a 63% isolated product after purification by flash chromatography . Key characterization data include:

1H NMR (300 MHz, CDCl₃):

13C NMR (76 MHz, CDCl₃):

HRMS (ESI):

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-benzyl-5-nitropyridine |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |

InChI Key |

VFJUBLWELDLZCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 3-Benzyl-5-nitropyridine and Analogous Compounds

| Compound | Molecular Formula | Substituents | Yield (%) | Key 1H NMR Shifts (Pyridine Protons) | Lipophilicity (LogP)* |

|---|---|---|---|---|---|

| 3-Benzyl-5-nitropyridine | C₁₂H₁₀N₂O₂ | 3-benzyl, 5-nitro | 63 | δ 9.29, 8.80 | ~2.1 (estimated) |

| 5-Nitroquinoline | C₉H₆N₂O₂ | 5-nitro | 75–85† | δ 9.15–9.30 (quinoline-H) | 1.8–2.0 |

| 3-Nitro-5-methylpyridine | C₆H₆N₂O₂ | 3-nitro, 5-methyl | 70‡ | δ 8.90–8.95 (pyridine-H) | 0.9–1.2 |

| 3-Benzylpyridine | C₁₂H₁₁N | 3-benzyl | N/A | δ 8.40–8.60 (pyridine-H) | ~2.5 |

*Estimated using fragment-based methods (e.g., Moriguchi LogP). †Typical yields for direct nitration of quinolines . ‡Yield from alkylation-nitration sequences .

Key Observations:

This contrasts with 3-nitro-5-methylpyridine, where the smaller methyl group permits higher functionalization yields (~70%) .

Electronic Properties: The nitro group at C5 creates a strong electron-deficient pyridine ring, as evidenced by deshielded 1H NMR signals (δ > 9.0). This effect is less pronounced in 3-benzylpyridine (δ ~8.50), where the benzyl group donates electron density via resonance .

Lipophilicity and Solubility: The benzyl group increases lipophilicity (estimated LogP ~2.1) compared to 5-nitroquinoline (LogP ~1.9). However, the nitro group reduces solubility in nonpolar solvents relative to 3-benzylpyridine (LogP ~2.5) .

Synthetic Accessibility: The 63% yield of 3-benzyl-5-nitropyridine is moderate compared to 5-nitroquinoline (75–85%), likely due to challenges in regioselective nitration of benzyl-protected pyridines .

Research Implications and Limitations

The provided evidence highlights the synthetic feasibility of 3-benzyl-5-nitropyridine but lacks direct comparative data for its analogs. Further studies are needed to:

- Quantify electronic effects via Hammett constants.

- Compare catalytic activity in cross-coupling reactions with other nitropyridines.

- Evaluate biological activity (e.g., antimicrobial or kinase inhibition) against analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.